molecular formula C12H14F3N B599122 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1203686-61-6

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B599122
CAS No.: 1203686-61-6
M. Wt: 229.246
InChI Key: ZLWWKPCEMKDCPQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a trifluoromethyl group at the 7th position and two methyl groups at the 4th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of steps including alkylation, cyclization, and functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the dimethyl groups at the 4th position.

Uniqueness: The presence of both the trifluoromethyl and dimethyl groups in 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4,4-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11/h3-5,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWWKPCEMKDCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744030
Record name 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203686-61-6
Record name 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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